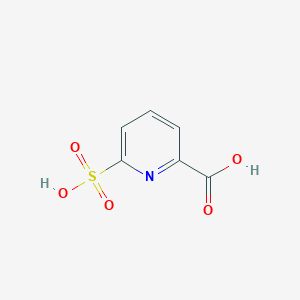

6-Sulfopicolinic acid

Description

Historical Evolution of Research on Sulfopicolinic Acids

The journey towards understanding compounds like 6-Sulfopicolinic acid is rooted in early twentieth-century investigations into the fundamental reactions of pyridine (B92270) and its simpler derivatives. The sulfonation of pyridine, the parent heterocycle of picolinic acid, was a subject of academic inquiry by the 1940s. acs.org Early research established the conditions required to introduce a sulfonic acid (-SO₃H) group onto the pyridine ring, a process that is chemically challenging due to the ring's electron-deficient nature. acs.orgnih.gov

These foundational studies in electrophilic aromatic substitution on pyridine rings were crucial. wikipedia.org They provided the essential chemical principles and synthetic pathways that would later enable the creation of more complex, multi-functionalized pyridine derivatives. The ability to sulfonate the pyridine nucleus was a necessary precursor to the synthesis and isolation of the various isomers of sulfopicolinic acid. Over time, synthetic methodologies have evolved from harsh, classical conditions to more sophisticated and selective techniques, including modern electrochemical approaches for pyridine functionalization. nih.gov This progression has expanded the toolkit available to chemists for creating specifically substituted picolinic acids, including the 6-sulfo derivative, for targeted research and application.

Contemporary Significance of this compound in Chemical Science

In modern chemical science, this compound is recognized as a specialized chemical intermediate. Its commercial availability points to its use in the synthesis of more complex molecules for various applications. lookchem.comlookchem.com While detailed research on its direct applications is specialized, its significance can be largely understood through an analysis of its molecular structure.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 18616-02-9 |

| Molecular Formula | C₆H₅NO₅S |

Data sourced from chemical supplier information. lookchem.comlookchem.com

The primary contemporary significance of this compound lies in its potential as a multidentate ligand in coordination chemistry. The molecule possesses three distinct potential coordination sites:

The pyridine ring nitrogen atom.

The carboxylate group (-COOH).

The sulfonate group (-SO₃H).

This trifunctional nature allows it to bind to metal ions in multiple ways, making it an excellent chelating agent. Coordination compounds containing carboxylates and nitrogen donor ligands are of continuous interest for their structural and functional properties in areas like catalysis and materials science. nih.gov The presence of the strong, acidic sulfonate group can influence the solubility, stability, and electronic properties of the resulting metal complexes. This makes this compound a valuable building block for designing novel coordination polymers, metal-organic frameworks (MOFs), and catalysts with tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-sulfopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-6(9)4-2-1-3-5(7-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZIRWWXJYCTCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376540 | |

| Record name | 6-Sulfopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18616-02-9 | |

| Record name | 6-Sulfopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of 6 Sulfopicolinic Acid

Established Synthetic Pathways for 6-Sulfopicolinic Acid

The synthesis of this compound, a disubstituted pyridine (B92270) derivative, can be approached through methods that strategically introduce the sulfonic acid and carboxylic acid groups onto the pyridine ring. These pathways often rely on the functionalization of pre-existing pyridine structures.

The primary route to this compound involves a precursor-based strategy, starting with more common pyridine compounds. A logical and widely practiced method for introducing a sulfonic acid group to an aromatic ring is through sulfonation. wikipedia.org In the context of pyridine, this reaction is an example of electrophilic aromatic substitution. wikipedia.org

A plausible synthetic pathway begins with 2-picolinic acid (pyridine-2-carboxylic acid). The sulfonation of the pyridine ring can be achieved using a potent sulfonating agent like sulfur trioxide (SO₃). wikipedia.org The electron-withdrawing nature of the carboxylic acid group at the C2 position directs the incoming electrophile. The reaction would proceed as follows:

Starting Material: 2-Picolinic Acid

Reaction: Electrophilic Aromatic Substitution (Sulfonation)

Reagent: Sulfur Trioxide (SO₃)

Product: this compound

Alternatively, synthetic routes can be designed starting from other substituted pyridines. For instance, one could start with a pyridine already bearing a sulfo group and then introduce the carboxylic acid functionality, although this is generally a more complex transformation. Another potential pathway involves the oxidation of a thiol group. If 6-mercapto-picolinic acid were available, its oxidation would yield the target sulfonic acid. wikipedia.org

A summary of potential precursor-based approaches is detailed in the table below.

Table 1: Potential Precursor-Based Synthetic Approaches for this compound

| Precursor | Reaction Type | Key Reagents | Description |

|---|---|---|---|

| 2-Picolinic Acid | Electrophilic Sulfonation | SO₃ / H₂SO₄ | Direct sulfonation of the pyridine ring. The position of substitution is directed by the existing carboxyl group. wikipedia.org |

| 2-Methyl-6-sulfonated Pyridine | Side-chain Oxidation | KMnO₄ or other strong oxidants | Oxidation of the methyl group to a carboxylic acid on a pre-sulfonated pyridine ring. |

| 6-Mercapto-picolinic Acid | Thiol Oxidation | Oxidizing agents (e.g., H₂O₂, O₂) | Oxidation of a thiol (-SH) group to a sulfonic acid (-SO₃H) group. wikipedia.org |

The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency in chemical manufacturing. acs.orgmit.edu Applying these principles to the synthesis of this compound involves modifying traditional methods to be more environmentally benign.

Key green chemistry strategies applicable to this synthesis include:

Catalysis: Replacing stoichiometric reagents with catalytic ones can significantly reduce waste. acs.org For sulfonation, using solid acid catalysts, such as sulfonic acid-functionalized materials, could replace corrosive and hazardous reagents like oleum. mdpi.comuq.edu.au

Safer Solvents: Traditional organic synthesis often uses volatile and toxic solvents. Shifting to greener alternatives like water or supercritical fluids, where possible, aligns with green chemistry goals. mit.edu For example, some enzymatic processes can be run in aqueous media at ambient temperatures. acs.org

Atom Economy: Syntheses should be designed to maximize the incorporation of all materials used in the process into the final product. mit.edu This involves minimizing the use of protecting groups, which require additional reaction steps and generate waste. acs.orgmit.edu

Renewable Feedstocks: While challenging for aromatic heterocycles, future research could explore biocatalytic routes starting from renewable resources, similar to the green synthesis of adipic acid from glucose. matanginicollege.ac.in

The table below outlines how these principles could be integrated into the synthesis of this compound.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Potential Application | Benefit |

|---|---|---|

| Catalysis | Use of a solid, reusable acid catalyst for sulfonation. mdpi.com | Reduces corrosive liquid waste and allows for catalyst recycling. uq.edu.au |

| Safer Solvents | Performing reactions in water or ionic liquids instead of volatile organic compounds (VOCs). mit.edu | Minimizes air pollution and health hazards associated with toxic solvents. |

| Atom Economy / Reduce Derivatives | Designing a synthetic route that avoids the need for protecting groups on the functional groups. acs.org | Fewer reaction steps, less reagent usage, and reduced waste generation. mit.edu |

| Energy Efficiency | Employing methods like microwave or ultrasonic irradiation instead of conventional heating. mit.edu | Reduces energy consumption and can lead to faster reaction times. |

Chemical Transformations and Derivatization of the this compound Moiety

The this compound molecule possesses three distinct regions for chemical modification: the carboxylic acid group, the sulfonic acid group, and the pyridine ring itself. Each site offers unique opportunities for derivatization.

The carboxylic acid group is one of the most versatile functional groups in organic chemistry. msu.edu Its derivatization is a cornerstone of synthetic chemistry, allowing for the formation of various other functional groups through acyl substitution reactions. msu.edu

Common transformations include:

Esterification: Reaction with an alcohol, typically under acidic catalysis, yields an ester. msu.edu

Amidation (Aminolysis): Reaction with ammonia (B1221849) or a primary/secondary amine forms an amide. This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to activate the carboxylic acid. thermofisher.com

Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride, which is a key intermediate for synthesizing esters and amides. msu.edugoogle.com

Reduction: Strong reducing agents like diborane (B8814927) can reduce the carboxylic acid to a primary alcohol (2-(hydroxymethyl)-6-sulfopyridine). msu.edu

Table 3: Common Derivatizations of the Carboxylic Acid Group

| Reaction Type | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst | Ester (-COOR') | msu.edu |

| Amidation | Amine (R'R''NH), EDAC or DCC | Amide (-CONR'R'') | thermofisher.com |

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Acyl Chloride (-COCl) | msu.edu |

| Reduction | BH₃ (Diborane) | Primary Alcohol (-CH₂OH) | msu.edu |

| Hydroxamic Acid Formation | Hydroxylamine (NH₂OH) | Hydroxamic Acid (-CONHOH) | thermofisher.com |

The sulfonic acid group is a strong acid that can also be converted into several important derivatives, most commonly via an initial transformation to a sulfonyl halide.

Key functionalization strategies include:

Sulfonyl Halide Formation: The sulfonic acid can be converted to a sulfonyl chloride (-SO₂Cl) using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This intermediate is highly reactive and serves as a gateway to other derivatives.

Sulfonamide Synthesis: The resulting sulfonyl chloride readily reacts with ammonia or primary/secondary amines to produce sulfonamides (-SO₂NR'R'').

Sulfonate Ester Synthesis: Reaction of the sulfonyl chloride with an alcohol yields a sulfonate ester (-SO₂OR').

Hydrolytic Desulfonation: Under harsh conditions (e.g., heating in aqueous acid), the sulfonic acid group can be removed from the aromatic ring, reverting to the parent arene. wikipedia.org This reaction can sometimes be used strategically as a protecting group. wikipedia.org

Table 4: Common Derivatizations of the Sulfonic Acid Group

| Reaction Type | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Sulfonyl Chloride Formation | PCl₅, SOCl₂ | Sulfonyl Chloride (-SO₂Cl) | wikipedia.org |

| Sulfonamide Formation | Amine (R'R''NH) (reacts with sulfonyl chloride) | Sulfonamide (-SO₂NR'R'') | wikipedia.org |

| Sulfonate Ester Formation | Alcohol (R'-OH) (reacts with sulfonyl chloride) | Sulfonate Ester (-SO₂OR') | wikipedia.org |

| Hydrolytic Desulfonation | H₂O, Acid, Heat | Hydrogen (-H) | wikipedia.org |

Further functionalization of the pyridine ring in this compound is challenging due to the presence of two strong electron-withdrawing groups. These groups deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution. The available positions for substitution are C3, C4, and C5.

The direct position-selective functionalization of substituted pyridines is a significant challenge in heterocyclic chemistry. nih.gov However, modern synthetic methods offer potential routes:

Minisci Reaction: This radical-based reaction is a powerful tool for functionalizing electron-deficient heterocycles like pyridine. nih.gov By generating alkyl or acyl radicals in the presence of the substituted pyridine, it may be possible to introduce new carbon-based substituents at the C4 position, which is often favored in such systems.

Blocking Groups: A strategy to achieve high regioselectivity involves the use of a temporary blocking group. For example, a group could be attached to the pyridine nitrogen to sterically or electronically direct an incoming reagent to a specific position, such as C4, after which the blocking group is removed. nih.gov

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the ring could allow for the displacement of a suitable leaving group (if one were present) by a strong nucleophile. The directing effects of the existing sulfo and carboxyl groups would determine the most likely site for such a reaction.

The regiochemical outcome of any further substitution on the this compound ring would be a complex interplay of steric hindrance and the electronic effects of the two deactivating groups.

Table of Mentioned Compounds

Advanced Spectroscopic and Structural Characterization of 6 Sulfopicolinic Acid

Elucidation of Molecular Structure through Spectroscopic Techniques

Spectroscopy is fundamental to understanding the molecular structure of 6-Sulfopicolinic acid. By interacting with electromagnetic radiation, the molecule provides a unique fingerprint, allowing for detailed structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. rsc.org For this compound, ¹H and ¹³C NMR would provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring. Due to the deshielding effects of the electronegative nitrogen atom and the electron-withdrawing sulfonic acid and carboxylic acid groups, these protons would appear at high chemical shifts (downfield), likely in the 7.5-9.0 ppm range. hmdb.calibretexts.org The acidic protons of the carboxyl and sulfonic acid groups would be expected to be highly deshielded, appearing as broad singlets at very high chemical shifts (>10 ppm), and their signals would disappear upon exchange with D₂O. libretexts.orgresearchgate.net

¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule (five in the pyridine ring and one in the carboxyl group). The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing in the 160-175 ppm range. libretexts.org The five carbons of the pyridine ring would have distinct chemical shifts influenced by the attached functional groups.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the pyridine ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, confirming the placement of the substituent groups on the ring.

While specific experimental spectra for this compound are not available in surveyed literature, the expected chemical shifts can be predicted based on data from related structures like picolinic acid and pyridine-2-sulfonic acid. chemicalbook.comspectrabase.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures. Solvent: DMSO-d₆.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~8.2 | Doublet |

| H-4 | ~8.0 | Triplet |

| H-5 | ~8.3 | Doublet |

| -COOH | >12 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures. Solvent: DMSO-d₆.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (C-COOH) | ~150 |

| C-3 | ~128 |

| C-4 | ~140 |

| C-5 | ~125 |

| C-6 (C-SO₃H) | ~155 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. mt.com It is exceptionally useful for identifying functional groups. mt.commdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions from its functional groups. A very broad absorption band is expected from 2500-3300 cm⁻¹ due to the O-H stretch of the hydrogen-bonded carboxylic acid. libretexts.orgresearchgate.net The carbonyl (C=O) stretch would appear as a strong, sharp band around 1700-1730 cm⁻¹. researchgate.net The sulfonic acid group would exhibit characteristic S=O stretching bands in the 1340-1350 cm⁻¹ (asymmetric) and 1150-1165 cm⁻¹ (symmetric) regions. Vibrations corresponding to the pyridine ring (C=C and C=N stretching) would be found in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Principal IR Absorption Bands for this compound Predicted data based on characteristic functional group frequencies.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1730 | Strong, Sharp |

| Pyridine Ring | C=C, C=N stretch | 1400-1600 | Medium-Strong |

| Sulfonic Acid | S=O asymmetric stretch | 1340-1350 | Strong |

| Sulfonic Acid | S=O symmetric stretch | 1150-1165 | Strong |

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study conjugated systems, known as chromophores. bohrium.com The chromophore in this compound is the pyridine ring, which is conjugated with both the carboxylic acid and sulfonic acid groups. This extended conjugation is expected to result in characteristic π → π* transitions. The UV-Vis spectrum would likely show strong absorption bands in the 260-280 nm range, typical for substituted pyridine rings. researchgate.netnih.gov The exact position and intensity of the absorption maxima (λmax) would be sensitive to solvent polarity and pH, which affects the ionization state of the acidic and basic functional groups.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. wikipedia.org

For this compound (C₆H₅NO₅S, Molecular Weight: 203.17 g/mol ), a high-resolution mass spectrum would confirm its elemental composition. Under electron ionization (EI), the molecule would form a molecular ion [M]⁺•, which would then undergo predictable fragmentation. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, loss of 17 Da) and the entire carboxyl group (-COOH, loss of 45 Da). libretexts.orgmiamioh.edu For the sulfonic acid moiety, a characteristic loss of SO₃ (80 Da) is a well-known fragmentation pattern for aromatic sulfonic acids and sulfates. uab.edunih.gov The pyridine ring itself is relatively stable, but cleavage of the substituent groups is expected to be a primary fragmentation pathway.

Table 4: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry Predicted data based on common fragmentation patterns.

| Ion | Predicted m/z | Identity / Neutral Loss |

|---|---|---|

| [M]⁺• | 203 | Molecular Ion |

| [M-OH]⁺ | 186 | Loss of -OH from COOH |

| [M-COOH]⁺ | 158 | Loss of -COOH |

| [M-SO₃]⁺• | 123 | Loss of SO₃ |

Solid-State Structural Analysis

While spectroscopic methods define molecular connectivity, solid-state analysis reveals how molecules arrange themselves in a crystal lattice.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. libretexts.org This technique can precisely measure bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) within the crystal lattice. libretexts.org

Although no published crystal structure for this compound is found in the surveyed literature, an XRD study would be invaluable. It would confirm the planar structure of the pyridine ring and reveal the spatial orientation of the carboxylic and sulfonic acid groups relative to the ring. Of particular interest would be the intricate network of hydrogen bonds. The acidic protons of the carboxyl and sulfo groups, along with the pyridine nitrogen, could act as hydrogen bond donors and acceptors, leading to a complex and stable three-dimensional supramolecular architecture. plos.org Such an analysis would provide definitive proof of the compound's structure in the solid state.

Polymorphism and Crystal Engineering of this compound Derivatives

The ability of this compound to act as both a hydrogen bond donor (from the carboxylic and sulfonic acid groups) and acceptor (at the pyridine nitrogen and oxygen atoms) makes it an excellent candidate for crystal engineering. This field focuses on the design and synthesis of new crystalline solids with desired properties by controlling the intermolecular interactions.

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and melting point. While specific polymorphs of this compound derivatives are not extensively documented, the principles of polymorphism in related systems, such as other substituted pyridine carboxylic acids, are well-established. rsc.org The formation of different polymorphs is often influenced by crystallization conditions like solvent, temperature, and saturation. For example, pyridine-2,6-dicarboxylic acid is known to exhibit polymorphism, where different forms arise from a competition between the formation of carboxylic acid dimers and salt formation via proton transfer to the pyridine nitrogen. rsc.orgchemsigma.com

Crystal engineering with derivatives of this compound would involve utilizing robust and predictable non-covalent interactions, primarily hydrogen bonds, to construct supramolecular architectures. The sulfonate group is a particularly effective hydrogen bond acceptor, and the combination of a sulfonic acid and a pyridine ring often leads to a strong and reliable "sulfonate-pyridinium" supramolecular synthon. acs.orgacs.org This synthon, formed by proton transfer from the acid to the pyridine nitrogen, can be used to assemble molecules into specific one-, two-, or three-dimensional patterns.

By reacting this compound with various co-formers (other molecules capable of hydrogen bonding), a diverse range of co-crystals and molecular salts could be produced. For example, combining it with other pyridine-containing molecules could lead to layered ionic solids or complex hydrogen-bonded networks. acs.orgrsc.org The choice of co-former and the strategic placement of functional groups can be used to tune the resulting crystal structure and, consequently, its physical and chemical properties. The study of coordination polymers with related ligands like 2-aminopyridine-5-sulfonic acid demonstrates how the interplay of coordination bonds (e.g., Ag-pyridine) and hydrogen bonds can build extended 2D and 3D networks. researchgate.net

Coordination Chemistry of 6 Sulfopicolinic Acid

6-Sulfopicolinic Acid as a Ligand in Metal Complexation

Chelation Modes and Binding Site Preferences

Based on the well-established chemistry of picolinic acid and its derivatives, the most probable chelation mode for this compound is as a bidentate N,O-donor. core.ac.ukacs.org This involves the coordination of the pyridine (B92270) ring nitrogen and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring with a metal center. core.ac.uk This N,O-chelation is a common and highly stable binding mode for picolinate-type ligands. researchgate.netmdpi.com

The sulfonate group (-SO₃⁻) at the 6-position is generally considered a weak coordinating group compared to the carboxylate. In many instances, sulfonate groups on aromatic rings remain non-coordinating and serve primarily to increase the hydrophilicity and aqueous solubility of the ligand and its metal complexes. rsc.org This is particularly useful in applications like solvent extraction for separating metal ions, such as actinides from lanthanides. rsc.org However, in the solid state, the sulfonate oxygens could potentially participate in coordination, especially if the metal ion has a high coordination number and other ligands are absent. It might also form bridges between metal centers, leading to the formation of coordination polymers.

Table 1: Plausible Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Description |

|---|---|---|

| Bidentate (Chelating) | Pyridine-N, Carboxylate-O | The most anticipated mode, forming a stable 5-membered ring. This is typical for picolinic acid. core.ac.uk |

| Bridging | Carboxylate-O, Sulfonate-O | The ligand could bridge two metal centers, potentially leading to polymeric structures. |

| Monodentate | Carboxylate-O or Pyridine-N | Less likely, but possible depending on steric and electronic factors of other ligands present. |

Ligand Field Effects and Electronic Properties in Metal Complexes

The electronic properties of metal complexes with this compound would be dictated by ligand field theory (LFT). The bidentate N,O-donor set of the picolinate (B1231196) moiety would create a specific ligand field around a central transition metal ion, causing the splitting of the d-orbitals. gla.ac.uk

Picolinate is considered a moderately strong field ligand. The pyridine nitrogen is a σ-donor and a weak π-acceptor, while the carboxylate oxygen is a σ- and π-donor. This combination typically places it in the middle of the spectrochemical series. The sulfonate group, if non-coordinating, would have a negligible direct effect on the d-orbital splitting (Δ). Its main influence would be electronic, through an inductive effect on the pyridine ring, which could subtly modify the donor strength of the pyridine nitrogen. The electron-withdrawing nature of the sulfonate group might slightly weaken the σ-donor capacity of the pyridine nitrogen compared to unsubstituted picolinic acid.

Synthesis and Structural Characterization of Metal-6-Sulfopicolinate Complexes

While specific synthetic procedures and crystal structures for metal complexes of this compound are not available in the reviewed literature, general methods for preparing similar picolinate complexes can be described. A typical synthesis would involve the reaction of a soluble metal salt (e.g., chloride, nitrate, or acetate) with the deprotonated this compound ligand in a suitable solvent, such as water or ethanol. kwasu.edu.ngmtct.ac.in The isolation of crystalline products would likely be achieved through slow evaporation or by adjusting the pH.

Complexes with Transition Metal Ions

For first-row transition metals like copper(II), nickel(II), cobalt(II), and zinc(II), this compound would likely form monomeric or polymeric complexes. uomustansiriyah.edu.iq For a metal like copper(II), a distorted octahedral geometry is common with two picolinate-type ligands and two solvent molecules (e.g., water), resulting in a [M(L)₂(H₂O)₂] stoichiometry. researchgate.netrsc.org The Jahn-Teller effect often leads to a tetragonally distorted octahedron in Cu(II) complexes. rsc.org For metals preferring octahedral geometry like Co(II) and Ni(II), similar structures are expected. mdpi.com

Table 2: Hypothetical Examples of Transition Metal-6-Sulfopicolinate Complexes

| Metal Ion | Plausible Formula | Expected Geometry | Notes |

|---|---|---|---|

| Cu(II) | [Cu(6-SO₃-pic)₂(H₂O)₂] | Distorted Octahedral | Based on known picolinate complexes; sulfonate groups likely enhance water solubility. researchgate.net |

| Ni(II) | [Ni(6-SO₃-pic)₂(H₂O)₂] | Octahedral | Analogous to other Ni(II)-picolinate structures. |

| Zn(II) | [Zn(6-SO₃-pic)₂(H₂O)₂] | Octahedral or Distorted | Zn(II) has flexible coordination geometry; tetrahedral is also possible. |

| Rh(III) | [Rh(6-SO₃-pic)₃] | Octahedral | Based on the stable [Rh(pic)₃] complex. core.ac.uk |

Complexes with Lanthanide and Actinide Metal Ions

Lanthanide (Ln) and actinide (An) ions are hard Lewis acids with a strong affinity for oxygen donors and typically exhibit high coordination numbers (8-10). mdpi.com In complexes with this compound, coordination would likely involve the carboxylate group, with the pyridine nitrogen also binding. The large ionic radii of these f-block elements would likely allow for the coordination of three or more ligands, as well as solvent molecules. mdpi.comnih.gov

The sulfonate group's primary role would be to render these complexes water-soluble, a property exploited in advanced nuclear fuel reprocessing to separate trivalent actinides from lanthanides. rsc.org The subtle differences in covalency in the An-N vs. Ln-N bonds are often key to this separation. europa.eu While specific structures with this compound are unconfirmed, studies with related sulfonated and picolinate-type ligands show the formation of stable complexes in aqueous solutions. rsc.orgnih.govgoogle.com

Complexes with Main Group Metal Ions

The coordination chemistry of main group metals is diverse. libretexts.orgub.edu Elements like aluminum(III), gallium(III), tin(IV), and lead(II) could form stable complexes with this compound. The coordination would again be dominated by the hard N,O-donor sites of the picolinate moiety. The resulting structures could range from simple mononuclear complexes to intricate coordination polymers, depending on the metal's preferred coordination number, the metal-to-ligand ratio, and the participation of the sulfonate group in bridging. For instance, lead(II) is known for its variable coordination numbers and the stereochemical activity of its lone pair, which could lead to complex, irregular geometries.

Catalytic Applications of 6 Sulfopicolinic Acid and Its Derivatives

6-Sulfopicolinic Acid as a Brønsted Acid Catalyst

This compound has emerged as a significant Brønsted acid catalyst in organic synthesis. Its utility stems from the presence of both a sulfonic acid group and a carboxylic acid on a pyridine (B92270) ring, which imparts strong acidic properties. This dual functionality allows it to effectively catalyze a variety of reactions. Brønsted acid catalysis, in general, has become a cornerstone of modern organic synthesis, offering an alternative to traditional Lewis acid catalysis. rsc.org The development of strong Brønsted acids like this compound is crucial for expanding the scope and applicability of this type of catalysis. rsc.org

Homogeneous Catalysis Mediated by this compound

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, which is typically a liquid phase for reactions involving this compound. chemguide.co.uksavemyexams.com This allows for efficient interaction between the catalyst and the reacting molecules, often leading to high reaction rates. An example of homogeneous catalysis is the acid-catalyzed esterification of carboxylic acids with alcohols, where a strong acid like this compound can protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. aocs.orglibretexts.org The use of homogeneous catalysts simplifies the reaction setup and can lead to high yields and selectivities. nih.gov However, a significant drawback is the often-difficult separation of the catalyst from the reaction products.

Heterogeneous Catalysis via Immobilized this compound (e.g., on Organic, Silica, or Carbonaceous Supports)

To overcome the separation challenges associated with homogeneous catalysis, this compound can be immobilized on various solid supports, creating a heterogeneous catalyst. savemyexams.combeilstein-journals.org This approach combines the high reactivity of the molecular catalyst with the practical advantages of a solid catalyst, such as easy recovery and reusability. unirc.it Common supports include organic polymers, silica, and carbonaceous materials. mdpi.com

Efficacy in Diverse Organic Transformations

The strong Brønsted acidity of this compound and its derivatives makes them effective catalysts for a wide array of organic reactions. Their ability to protonate various functional groups facilitates numerous transformations, leading to the efficient synthesis of valuable chemical compounds.

Esterification and Transesterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is a fundamental transformation in organic chemistry. monash.edu This reaction is typically catalyzed by strong acids. aocs.org this compound, with its sulfonic acid moiety, serves as an excellent catalyst for this process. The catalytic cycle involves protonation of the carboxylic acid, which enhances its electrophilicity and facilitates the nucleophilic attack of the alcohol. aocs.org

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important reaction catalyzed by this compound. monash.edu This process is particularly relevant in the production of biodiesel, where triglycerides (fats and oils) are transesterified with methanol (B129727) or ethanol. monash.eduunusida.ac.id Both homogeneous and heterogeneous forms of sulfonic acid catalysts have been successfully employed for these reactions. unusida.ac.idsemanticscholar.orgmdpi.com The use of a heterogeneous catalyst simplifies the purification of the resulting biodiesel. mdpi.com

Below is a table summarizing the application of sulfonic acid catalysts in esterification and transesterification reactions for biodiesel production:

| Feedstock | Catalyst | Reaction Conditions | FFA Reduction / Yield | Reference |

| Used Cooking Oil | H2SO4 (homogeneous) | 50°C, 300 rpm, 60 min | %FFA reduced to 2.115 | unusida.ac.id |

| Waste Cooking Oil | H2SO4 (homogeneous) | 60°C, 90 min | Optimal acidity removal | semanticscholar.org |

| Palm Oleins | Methane Sulfonic Acid (homogeneous) | 120°C, 1 hr | High FAME yield | mdpi.com |

Condensation and Cyclization Reactions

This compound and its analogs are also effective in promoting condensation and cyclization reactions. Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. monash.edu A classic example is the Claisen condensation, where an enolate attacks an ester, leading to a β-dicarbonyl compound. youtube.comyoutube.com While typically base-catalyzed, acid catalysis can also play a role in related transformations.

Intramolecular cyclization reactions, where a molecule reacts with itself to form a ring, are also facilitated by Brønsted acids. youtube.com For example, the intramolecular aldol (B89426) condensation can lead to the formation of cyclic compounds. youtube.com The Dieckmann condensation is a specific type of intramolecular Claisen condensation that forms cyclic β-keto esters from diesters. youtube.comyoutube.com The acidic catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack from another part of the same molecule. youtube.com

Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov These reactions are highly atom-economical and efficient. Brønsted acids, including sulfonic acid derivatives, have been widely used to catalyze various MCRs. researchgate.netbeilstein-journals.org

For example, the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is often catalyzed by acids to produce dihydropyrimidinones. Similarly, the Hantzsch pyridine synthesis, a four-component reaction, can be promoted by Brønsted acids. rsc.org The use of a recoverable and reusable heterogeneous catalyst, such as sulfonic acid-functionalized zeolite, makes these MCRs more environmentally friendly. rsc.org The catalyst activates the carbonyl components, facilitating the cascade of reactions that lead to the final product. frontiersin.org

Other Acid-Catalyzed Organic Processes

There is no available research data on the use of this compound or its derivatives as catalysts in other general acid-catalyzed organic processes. The literature on acid catalysis is extensive, covering reactions such as esterification, hydration of alkenes, and nitration of benzene, often employing catalysts like sulfuric acid or phosphoric acid. frontiersin.orgresearchgate.net However, studies specifically employing this compound for these or other acid-catalyzed reactions could not be identified.

Assessment of Catalyst Recyclability, Stability, and Sustainable Aspects

Due to the absence of studies on the primary catalytic applications of this compound, there is consequently no information available regarding its recyclability, stability under catalytic conditions, or its broader sustainability profile. The assessment of these parameters is a critical component of modern catalyst development, aiming to create more environmentally benign and economically viable chemical processes. rsc.orgrsc.org Typically, for a catalyst to be considered sustainable, it should be easily separable from the reaction mixture, maintain its activity over several cycles, and be non-toxic. walshmedicalmedia.comsemanticscholar.org For example, studies on other sulfonic acid catalysts, like succinimide-N-sulfonic acid, often include detailed investigations into their recyclability, showing they can be reused multiple times without significant loss of activity. Unfortunately, no such data exists for this compound.

Analytical Applications of 6 Sulfopicolinic Acid

Development of Analytical Methods Utilizing 6-Sulfopicolinic Acid

The development of analytical methods that incorporate this compound is driven by the compound's potential to offer enhanced selectivity and sensitivity. The presence of both a carboxylic acid and a sulfonic acid group, in addition to the nitrogen atom in the pyridine (B92270) ring, provides multiple sites for interaction, which can be exploited in various analytical contexts.

While specific spectrophotometric methods centered on the use of this compound as the primary chromogenic or complexing agent are not extensively documented in readily available literature, the foundational compound, picolinic acid, and its derivatives are known to form colored complexes with various metal ions. This property is the basis for their use in spectrophotometric analysis. The sulfonation of picolinic acid to form this compound may alter the absorption spectrum of its metal complexes, potentially leading to new or improved spectrophotometric assays. Further research would be needed to fully characterize these potential applications and develop standardized methods.

In the field of chromatography, derivatives of picolinic acid have been explored for their utility. For instance, sulfonated compounds have been used to create ion-exchange stationary phases for capillary electrophoresis, a technique related to liquid chromatography. One study highlighted the use of sulfonated coated capillaries for the improved separation of picolinic acid and quinolinic acid. utsa.edu Although this does not directly involve this compound as a stationary phase itself, it demonstrates the principle of using sulfonated pyridine derivatives to enhance chromatographic separations. The potential of this compound as a mobile phase modifier lies in its ability to interact with analytes and the stationary phase, thereby influencing retention times and improving separation efficiency, particularly for metal ions and polar organic compounds.

The application of this compound in electrochemical sensing is an emerging area of interest. While specific sensors based on this compound are not widely reported, related sulfonated aromatic compounds have been used to modify electrodes. For example, poly(p-aminobenzene sulfonic acid) has been incorporated into composite films for the fabrication of electrochemical sensors. researchgate.net The sulfonic acid group can enhance the electrochemical properties of the sensor by improving its conductivity and interaction with the target analyte. It is plausible that this compound could be similarly employed to develop novel electrochemical sensors for the detection of various analytes, leveraging its chelating ability and the electrochemical activity of the pyridine ring.

This compound as a Chemical Reagent in Quantitative and Qualitative Analysis

The utility of this compound as a reagent in classical analytical techniques stems from its acidic and chelating properties. These characteristics suggest its potential for use in titrations and as a tool in sample preparation.

Picolinic acid is a known chelating agent that forms stable complexes with a variety of metal ions. wikipedia.org This property is fundamental to its potential use in complexometric titrations for the determination of metal ion concentrations. The addition of a sulfonic acid group in this compound could influence the stability and formation constants of these metal complexes, which would need to be thoroughly investigated to establish its efficacy as a titrant. In the context of acid-base titrations, this compound possesses two acidic protons, one from the carboxylic acid group and one from the sulfonic acid group, with different pKa values. This characteristic could theoretically allow for its use as a standard acid or for the titration of bases with multiple equivalence points, although specific applications have not been detailed in the reviewed literature.

Derivatization is a common strategy in analytical chemistry to improve the detectability of analytes, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS). Picolinic acid has been successfully used as a derivatizing agent for corticosteroids, enhancing their ionization and detection sensitivity in LC-MS analysis. nih.govresearchgate.net The derivatization involves the reaction of the carboxylic acid group of picolinic acid with hydroxyl groups on the target molecules. While there is no specific mention in the searched literature of this compound being used for this purpose, its chemical structure suggests a similar potential. The presence of the sulfonic acid group might alter the chromatographic behavior and mass spectrometric fragmentation of the derivatized analytes, which could be advantageous for certain applications.

Theoretical and Computational Studies of 6 Sulfopicolinic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of a molecule at the atomic level. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular characteristics. For a molecule like 6-sulfopicolinic acid, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational efficiency. nih.govdergipark.org.tr

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. nih.gov For this compound, this would involve calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached. The process identifies key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis would further explore how the molecule's energy changes with the rotation around its single bonds, particularly the C-C bond connecting the carboxylic acid group and the C-S bond of the sulfo group to the pyridine (B92270) ring. dergipark.org.tr By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. dergipark.org.tr This analysis identifies the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers between them. lew.ro

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table demonstrates the type of data that would be generated from a geometry optimization calculation.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-COOH | Data Not Available |

| Bond Length | C-SO3H | Data Not Available |

| Bond Angle | N-C-COOH | Data Not Available |

| Dihedral Angle | N-C-C-O(H) | Data Not Available |

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Analysis)

Understanding the electronic structure of this compound is crucial for predicting its reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). e-journals.in

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. e-journals.innih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov Analysis of the spatial distribution of these orbitals would show which parts of the this compound molecule are most likely to be involved in electrophilic or nucleophilic attacks.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Hypothetical Data) This table shows the kind of electronic properties that would be calculated.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap (ΔE) | Data Not Available |

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational analysis predicts the frequencies at which a molecule will vibrate. nih.gov These calculated frequencies correspond to specific motions of the atoms, such as the stretching of C-H bonds, the bending of the carboxylic O-H group, or the symmetric and asymmetric stretches of the SO₃ group.

These theoretical frequencies can be directly correlated with experimental infrared (IR) and Raman spectra. nih.gov By comparing the calculated vibrational spectrum with an experimentally measured one, scientists can confirm the molecular structure and assign specific absorption peaks to particular vibrational modes. nih.govnih.gov Due to approximations in the computational methods, calculated frequencies are often systematically higher than experimental values and are typically corrected using a scaling factor to improve agreement. nih.gov This correlative approach is invaluable for interpreting complex experimental spectra.

Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations focus on the properties of a single, often isolated, molecule, Molecular Dynamics (MD) simulations are used to study the behavior of systems containing many molecules over time. MD simulations model the movements and interactions of atoms and molecules, providing insight into the dynamic processes that occur in solutions or complex mixtures. dovepress.com

Investigation of Intermolecular Interactions and Solvent Effects

MD simulations are ideal for studying how this compound molecules interact with each other and with solvent molecules, such as water. By simulating a system containing one or more this compound molecules surrounded by a large number of solvent molecules, researchers can investigate the formation of hydrogen bonds between the carboxylic and sulfo groups and water. mdpi.com

The simulations can reveal the structure of the solvation shell around the molecule and quantify interactions like hydrogen bonding and van der Waals forces. dovepress.com This is critical for understanding the solubility and behavior of the acid in different environments. The effect of the solvent on the conformation of this compound can also be observed, as polar solvents may stabilize certain conformations over others. mdpi.com

Simulation of Complexation Dynamics

This compound, with its carboxylic and sulfonic acid groups, can act as a chelating agent, binding to metal ions. MD simulations can be used to model the dynamics of this complexation process. mdpi.com By placing this compound and metal ions in a simulated solvent box, the step-by-step process of the metal ion binding to the functional groups of the acid can be observed.

These simulations can determine the preferred coordination sites, the stability of the resulting metal complex, and the role solvent molecules play in mediating the interaction. mdpi.com The binding free energy between the acid and a metal ion can also be calculated from the simulation trajectory, providing a quantitative measure of the binding affinity.

Based on a comprehensive search of available scientific literature, there is currently no specific research focused on the computational elucidation of reaction mechanisms and catalytic pathways for this compound. Theoretical and computational studies, which are crucial for understanding the intricate details of how a molecule participates in and catalyzes chemical reactions, appear to be absent for this particular compound.

Therefore, the following section on "" and its subsection "7.3. Computational Elucidation of Reaction Mechanisms and Catalytic Pathways" cannot be populated with the requested detailed research findings and data tables.

For context, computational chemistry employs methods like Density Functional Theory (DFT) to model chemical phenomena. Such studies on other picolinic acid derivatives have provided insights into their electronic properties, solvent effects, and potential reaction pathways. However, similar investigations have not been published for this compound.

Further research in this area would be necessary to provide a detailed, authoritative, and scientifically accurate account of the theoretical and computational aspects of this compound's reactivity and catalytic potential.

Biological Mechanisms and Biochemical Applications Non Clinical Focus

Role of 6-Sulfopicolinic Acid as a Building Block in Organic and Biochemical Synthesis

While specific documented examples of this compound as a direct building block in complex organic or biochemical synthesis are not extensively reported in publicly available literature, its structural motifs suggest potential applications. Picolinic acid derivatives are recognized as important scaffolds in the synthesis of more complex molecules. The presence of the sulfonate group in the 6-position introduces a strong electron-withdrawing group and a potential coordination site, which could be exploited in the design and synthesis of novel compounds with specific electronic and steric properties.

The general utility of picolinic acid and its derivatives as building blocks is well-established in the synthesis of various organic molecules and coordination complexes. The introduction of a sulfo- group, as in this compound, can significantly alter the physicochemical properties of the resulting molecules, such as solubility and acidity, which is a desirable feature in the development of new chemical entities.

Investigations into this compound as a Ligand in Enzyme Mechanism Studies

The study of enzyme mechanisms often relies on the use of specific ligands that can interact with the active site of an enzyme, either as inhibitors or as probes to elucidate the catalytic process. While direct studies employing this compound to probe enzyme mechanisms are not widely documented, its structural similarity to other known enzyme inhibitors and metal-coordinating ligands suggests its potential in this area.

The picolinate (B1231196) backbone is a known chelator of metal ions, which are often essential cofactors in enzyme active sites. The addition of the sulfonate group could modulate the coordination properties of the ligand, potentially leading to selective interactions with metalloenzymes. Further research is warranted to explore the potential of this compound as a tool to investigate the mechanisms of metal-dependent enzymes.

Application of this compound as a Ligand in Biochemical Assays

In the realm of biochemical assays, ligands play a crucial role in the detection and quantification of specific analytes. The ability of this compound to form stable complexes with metal ions could be harnessed for the development of novel colorimetric or fluorometric assays.

Future Research Directions and Perspectives

Integration of 6-Sulfopicolinic Acid in Advanced Materials Science

The distinct structural and electronic characteristics of this compound make it a highly versatile ligand for the construction of advanced materials, particularly coordination polymers and metal-organic frameworks (MOFs). nih.gov The picolinic acid moiety, with its nitrogen and carboxylic acid groups, is an excellent chelator for a variety of metal ions. nih.gov The addition of a sulfonate group introduces several desirable properties that are the focus of current and future materials research.

Furthermore, the sulfonic acid group imparts significant hydrophilicity and can enhance the stability of materials in aqueous environments. mdpi.com This is a critical feature for applications in catalysis, separation, and sensing in aqueous media. The integration of sulfonate groups can also influence the magnetic and photoluminescence properties of the resulting coordination polymers, a key area of investigation for developing new functional materials. osti.gov

Future research will likely focus on systematically exploring the coordination chemistry of this compound with a wide range of metal ions, including lanthanides, to create novel MOFs and coordination polymers. osti.govgeorgiasouthern.edu The objective will be to tailor the pore size, stability, and functional properties of these materials for specific applications such as gas storage, selective separation of molecules, and heterogeneous catalysis.

| Functional Moiety | Property Conferred | Potential Application in Advanced Materials | Supporting Evidence/Analogy |

|---|---|---|---|

| Picolinic Acid | Strong metal chelation, defined coordination geometry | Formation of stable nodes in MOFs and coordination polymers | Picolinic acid and its derivatives are widely used as ligands for metal ion complexation. nih.gov |

| Sulfonic Acid | Hydrophilicity, secondary coordination site, anionic character | Enhanced aqueous stability, ion-exchange capabilities, catalysis in aqueous phases | Sulfonated aromatic compounds are known to increase water solubility. mdpi.com Sulfonate groups participate in forming coordination networks. researchgate.net |

| Pyridine (B92270) Ring | Rigidity, potential for π-π stacking interactions | Structural integrity and ordered packing in crystalline materials | Aromatic rings play a significant role in stabilizing polymeric structures through intermolecular interactions. acs.org |

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

While this compound holds considerable promise, its broader application is contingent on the development of efficient and sustainable synthetic methodologies. Traditional synthetic routes to functionalized pyridines can be resource-intensive. google.com Future research is imperative to explore innovative and greener synthetic strategies.

One promising avenue is the development of novel retrosynthetic approaches. nih.gov This involves designing synthetic routes by working backward from the target molecule, potentially identifying more efficient or convergent pathways. nih.govresearchgate.net For instance, strategies that allow for the late-stage functionalization of the pyridine ring could offer a more modular and flexible approach to synthesizing derivatives of sulfopicolinic acid. nih.gov

The principles of green chemistry will be central to developing sustainable production methods. This includes the use of environmentally benign solvents, such as water, and the development of catalytic processes that minimize waste and energy consumption. rsc.orgnih.gov Research into catalyzed, multicomponent reactions could provide a single-step, atom-economical route to complex picolinic acid derivatives. rsc.orgrsc.org Furthermore, biocatalytic methods, using enzymes or whole microorganisms to perform specific chemical transformations, represent a frontier in sustainable chemical production. google.com The enzymatic oxidation of related compounds has been explored, suggesting a potential biological pathway for producing picolinic acid precursors. google.com

| Approach | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Traditional Synthesis | Multi-step process involving nitration, sulfonation, and oxidation from a picoline precursor. google.com | Established chemical transformations. | Yield optimization, purification challenges. |

| Novel Retrosynthesis | Designing new bond-forming strategies (e.g., radical cross-coupling, C-H activation). nih.gov | Fewer steps, increased modularity, access to novel derivatives. | Development of new catalytic systems and reaction conditions. nih.gov |

| Green/Sustainable Synthesis | Use of aqueous media, recyclable catalysts, lower energy input (e.g., microwave-assisted). nih.gov | Reduced environmental impact, lower cost, improved safety. | Catalyst design (e.g., heterogeneous catalysts), process intensification. researchgate.netnih.gov |

| Biocatalytic Methods | Utilization of enzymes or engineered microorganisms. google.com | High selectivity, mild reaction conditions, use of renewable feedstocks. | Enzyme discovery and engineering, metabolic pathway construction. |

Interdisciplinary Research Integrating this compound into Emerging Fields

The unique properties of this compound make it a candidate for integration into a variety of emerging scientific and technological fields, fostering interdisciplinary research.

In catalysis , the compound itself or its metallic complexes could serve as highly effective catalysts. The combination of a Lewis basic nitrogen atom, a Brønsted acidic sulfonic acid group, and a metal-chelating carboxylate offers multiple potential modes of catalytic activation. Picolinic acid has been shown to be an efficient organocatalyst for certain organic transformations. rsc.org The sulfonic acid moiety could be used to anchor catalytic complexes to supports or to enable catalysis in aqueous or biphasic systems. scilit.com

In environmental science , the strong chelating nature of this compound suggests its potential use in sequestration or sensing of heavy metal pollutants. Sulfonated aromatic compounds are known to interact with and be taken up by certain organisms, opening avenues for research in bioremediation or phytoremediation. epfl.chtandfonline.comresearchgate.net Materials incorporating this compound could be designed as highly selective sorbents for the removal of specific contaminants from water. researchgate.net

In the development of smart materials , coordination polymers derived from this compound could exhibit stimuli-responsive properties. georgiasouthern.edu Changes in pH, temperature, or the presence of specific analytes could alter the coordination environment and, consequently, the material's optical or magnetic properties, forming the basis for new sensors or switches.

| Emerging Field | Potential Role of this compound | Key Functional Contribution | Research Direction |

|---|---|---|---|

| Homogeneous/Heterogeneous Catalysis | Bifunctional organocatalyst; Ligand for metal-based catalysts. rsc.orgscilit.com | Acid/base/chelating sites for substrate activation. | Design of catalysts for green synthesis and energy applications. |

| Environmental Remediation | Chelating agent for heavy metals; Component of selective sorbents. researchgate.net | Strong metal binding; Hydrophilicity for aqueous applications. | Development of systems for water purification and metal recovery. |

| Chemical Sensing | Ligand in fluorescent MOFs or coordination polymers. | Signal transduction upon binding to target analytes. | Creation of selective and sensitive sensors for environmental or industrial monitoring. |

| Biomedical Applications | Ligand for metal-based imaging or therapeutic agents. nih.gov | Stable complexation of radioisotopes or MRI contrast agents. | Synthesis of functional bioconjugates and evaluation of their properties. ontosight.ai |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-sulfopicolinic acid, and how can researchers optimize yield and purity in laboratory settings?

- Methodological Guidance : Begin with literature reviews of existing synthetic protocols (e.g., sulfonation of picolinic acid derivatives) using databases like SciFinder or Reaxys . Compare reaction conditions (temperature, catalysts, solvents) and analyze purity metrics (HPLC, NMR) from peer-reviewed studies. Use factorial experimental designs to test variables like stoichiometry or reaction time, and validate reproducibility through triplicate trials .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Guidance : Prioritize nuclear magnetic resonance (NMR) for structural confirmation (e.g., H/C NMR, COSY/HSQC for functional groups) and mass spectrometry (MS) for molecular weight validation. Pair with high-performance liquid chromatography (HPLC) to assess purity. Cross-reference spectral data with published benchmarks in journals like The Journal of Organic Chemistry . For novel derivatives, include X-ray crystallography if crystalline forms are obtainable .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Guidance : Employ accelerated stability testing by exposing the compound to controlled environments (e.g., 40°C/75% RH for 1–3 months). Use UV-Vis spectroscopy or HPLC to monitor degradation products. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life, and validate with real-time data .

Advanced Research Questions

Q. What computational strategies can predict the reactivity or supramolecular interactions of this compound in complex systems?

- Methodological Guidance : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) or molecular docking simulations to study host-guest interactions. Validate predictions with experimental data (e.g., isothermal titration calorimetry) and benchmark against structurally analogous sulfonated compounds . Ensure software parameters (basis sets, solvation models) align with published protocols .

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Guidance : Conduct a scoping review to identify variability in assay conditions (e.g., cell lines, concentrations) across studies . Perform meta-analyses to quantify effect sizes and assess bias (e.g., funnel plots). Replicate key experiments with standardized protocols, and use sensitivity analyses to isolate confounding variables (e.g., solvent toxicity) .

Q. What novel applications of this compound warrant further investigation based on emerging trends in coordination chemistry?

- Methodological Guidance : Screen the compound’s metal-chelating potential using UV-Vis titration or cyclic voltammetry. Compare stability constants () with known ligands (e.g., EDTA). Explore applications in catalysis or materials science by testing its efficacy in metal-organic framework (MOF) synthesis or redox-active systems .

Q. How can researchers address gaps in the mechanistic understanding of this compound’s role in enzymatic inhibition?

- Methodological Guidance : Employ kinetic assays (e.g., Michaelis-Menten plots) to study enzyme inhibition dynamics. Use isotopic labeling (O, H) or cryo-electron microscopy to trace binding pathways. Cross-validate findings with computational models (e.g., molecular dynamics simulations) .

Methodological Frameworks

- Formulating Questions : Apply the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies (e.g., “Does this compound (Intervention) inhibit Enzyme X (Population) more effectively than analog Y (Comparison) under Condition Z (Outcome)?”) .

- Evaluating Feasibility : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research directions .

- Literature Synthesis : Conduct systematic scoping reviews to map evidence and identify understudied areas (e.g., environmental degradation pathways of this compound) .

Data Analysis and Reporting

- Conflict Resolution : Statistically assess inter-study heterogeneity using tools like Cochran’s Q test or statistics .

- Reproducibility : Document experimental protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.